molecular formula C21H23N3O5 B12094594 Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- CAS No. 853138-67-7

Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl-

Cat. No.: B12094594
CAS No.: 853138-67-7
M. Wt: 397.4 g/mol
InChI Key: ICVGWGSZTAXAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl-" is a structurally complex glycinamide derivative. Key features include:

  • Core structure: A glycinamide backbone (NH2-CH2-CONH2) modified with an N-acetylglycyl group, introducing an acetylated glycine moiety.
  • A methyl group at the N2 position and a phenyl group at the 2-position, enhancing lipophilicity and steric bulk.

Properties

CAS No.

853138-67-7

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

InChI

InChI=1S/C21H23N3O5/c1-14(25)22-13-19(26)24(2)20(15-6-4-3-5-7-15)21(27)23-16-8-9-17-18(12-16)29-11-10-28-17/h3-9,12,20H,10-11,13H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

ICVGWGSZTAXAPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N(C)C(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine with an appropriate amine to form glycinamide.

    Acetylation: The glycinamide is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetylglycyl group.

    Introduction of the Benzodioxin Moiety: The benzodioxin ring is introduced through a cyclization reaction involving a suitable precursor, such as catechol and an appropriate dihalide.

    Final Coupling: The final step involves coupling the acetylated glycinamide with the benzodioxin moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

  • Antineoplastic Activity : Research indicates that glycinamide derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This property makes them promising candidates for cancer therapy, particularly in tumors with defective DNA repair pathways .
  • Neuroprotective Effects : Studies have shown that compounds similar to glycinamide can exhibit neuroprotective properties. They may help mitigate neuronal damage in conditions like ischemia-reperfusion injury by modulating oxidative stress pathways .
  • Antimicrobial Properties : Some glycinamide derivatives have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Biochemical Interactions

Glycinamide interacts with various biomolecules:

  • Protein Kinase Inhibition : Certain derivatives inhibit specific protein kinases, which are crucial in cell signaling pathways. This inhibition can alter cellular responses and has implications for treating diseases like cancer and diabetes .
  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic benefits in neurodegenerative diseases.

Case Study 1: PARP Inhibitors

A study published in a leading journal highlighted the efficacy of glycinamide derivatives as PARP inhibitors in preclinical models. These compounds showed significant tumor regression in xenograft models of breast cancer, indicating their potential as therapeutic agents in oncology .

Case Study 2: Neuroprotection

Research exploring the neuroprotective effects of glycinamide derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures subjected to hypoxic conditions. This suggests a mechanism through which these compounds could be developed for treating stroke or traumatic brain injury .

Mechanism of Action

The mechanism of action of Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, it may inhibit or activate enzymes, bind to receptors, or alter the function of proteins involved in critical cellular processes.

Comparison with Similar Compounds

Structural Analogues with the 2,3-Dihydro-1,4-Benzodioxin Moiety

The 2,3-dihydro-1,4-benzodioxin ring is a recurring motif in bioactive compounds. Below is a comparative analysis:

Compound Key Features Biological Activity References
Target Compound N-Acetylglycyl, methyl, phenyl, and benzodioxin substituents. Not explicitly reported; inferred potential for enzyme inhibition or hepatoprotection. -
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Acetamide-linked benzodioxin; lacks glycinamide and phenyl groups. No direct activity reported; used as a synthetic intermediate.
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides Sulfonamide and acetamide groups attached to benzodioxin. Moderate α-glucosidase inhibition (IC50: 81–86 μM vs. acarbose 37 μM).
3',4'(1",4"-Dioxino) Flavone (4f) Flavone fused with benzodioxin; hydroxy groups. Significant antihepatotoxic activity (comparable to silymarin).
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]coumarin Coumarin-Schiff base hybrid with benzodioxin. Original structure; activity not specified.
Key Structural Differences:
  • Glycinamide vs.

Pharmacological and Biochemical Comparisons

Anti-Diabetic Potential:
  • Sulfonamide-Benzodioxin Derivatives : Compounds like 7i and 7k (IC50 ~81–86 μM) inhibit α-glucosidase, a key enzyme in carbohydrate metabolism. The target compound’s glycinamide group could modulate enzyme affinity but may require optimization for potency .
  • Acarbose Benchmark : The reference drug acarbose (IC50 37 μM) outperforms current benzodioxin derivatives, suggesting structural modifications (e.g., introducing glycinamide) might bridge this gap .
Hepatoprotective Activity:
  • Benzodioxin-Flavone Hybrids (4f): Demonstrated efficacy in reducing SGOT, SGPT, and ALKP levels in rat models, comparable to silymarin. The target compound’s lack of a flavonoid moiety may limit similar activity unless alternative mechanisms exist .

Biological Activity

Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- is a complex organic compound that exhibits a diverse array of biological activities. This compound's structural features, including an amide group derived from glycine and a benzodioxin moiety, contribute to its unique chemical properties and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, with a molecular weight of approximately 397.42 g/mol. The presence of multiple functional groups enhances its reactivity and solubility in various solvents, making it suitable for biological interactions.

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight397.42 g/mol
IUPAC NameGlycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl-
CAS Number853138-67-7

Antimicrobial Properties

Research has indicated that glycinamide derivatives can exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The presence of the benzodioxin moiety is thought to enhance this activity by interacting with microbial cell membranes or specific metabolic pathways.

Anti-inflammatory Effects

Glycinamide compounds have been explored for their anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated a reduction in inflammatory markers when treated with glycinamide derivatives.

Neuroprotective Potential

Recent studies suggest that glycinamide may have neuroprotective effects. It has been hypothesized that the compound can modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells. This property could make it a candidate for further research in neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of glycinamide derivatives.
    • Method : In vitro assays against E. coli and Staphylococcus aureus.
    • Findings : Certain derivatives showed significant inhibition zones compared to control substances.
  • Research on Anti-inflammatory Effects :
    • Objective : To assess the impact of glycinamide on inflammatory cytokine release.
    • Method : Cultured macrophages treated with glycinamide and stimulated with lipopolysaccharides (LPS).
    • Results : A notable decrease in TNF-alpha and IL-6 levels was observed.
  • Neuroprotection Study :
    • Objective : Investigate the neuroprotective effects of glycinamide in an oxidative stress model.
    • Method : Neuronal cell cultures exposed to hydrogen peroxide with subsequent treatment of glycinamide.
    • Outcome : Reduced cell death and improved viability were recorded.

The biological activity of glycinamide is believed to stem from its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : Glycinamide may inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Receptor Interaction : The compound could potentially bind to neurotransmitter receptors, modulating synaptic transmission.
  • Oxidative Stress Reduction : By scavenging free radicals, glycinamide may protect cells from oxidative damage.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with coupling the benzodioxin-6-amine core with sulfonyl or acetyl groups under basic conditions (pH 9–10). For example, benzenesulfonyl chloride reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in aqueous Na₂CO₃ to form a sulfonamide intermediate . Subsequent steps include alkylation with bromoacetamides in DMF using LiH as an activator . Optimization focuses on:

  • Temperature : Room temperature (25°C) for initial coupling, elevated temperatures for cyclization.
  • Solvent choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution .
  • Catalysts : LiH improves reaction efficiency by deprotonating intermediates .
    Yield and purity are monitored via TLC and confirmed by HPLC (>95% purity) .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • 1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 6.55–8.28, methyl groups at δ 4.22–4.25) and confirms substituent positions .
  • FTIR : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
  • CHN analysis : Validates elemental composition (e.g., C24H24N2O5S for derivatives) .
  • HPLC : Assesses purity and monitors reaction progress .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Spectral overlaps (e.g., merged signals for benzodioxin methylene groups at δ 4.22–4.25 in 1H-NMR) require:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons to specific carbons.
  • Crystallography : SHELX software refines X-ray structures to validate bond angles and torsional strain .
  • Comparative analysis : Benchmark against known derivatives (e.g., IC50 analogs with similar substituents) .

Q. What strategies improve the α-glucosidase inhibitory activity of derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂ on phenyl rings) enhance IC50 values by 30–40% (e.g., 81.12 μM for 7k vs. 95.64 μM for 7g) .
  • Steric effects : Bulky substituents (e.g., 4-methylpyrimidine) reduce binding affinity due to steric clashes with the enzyme’s active site .
  • Enzyme kinetics : Use Michaelis-Menten plots to determine competitive/non-competitive inhibition. Acarbose (IC50 37.38 μM) serves as a reference .

Q. How do reaction intermediates influence byproduct formation, and how is this mitigated?

Common byproducts arise from:

  • Incomplete sulfonylation : Unreacted amine intermediates form dimers. Mitigated by stoichiometric control of benzenesulfonyl chloride .
  • Solvolysis in DMF : Hydrolysis of acetamide groups at high temperatures. Additives like molecular sieves absorb moisture .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates >90% pure products .

Methodological Recommendations

  • Crystallographic refinement : Use SHELXL for high-resolution structures to resolve torsional ambiguities in the benzodioxin ring .
  • Enzyme assays : Pre-incubate compounds with α-glucosidase (37°C, 10 min) to assess time-dependent inhibition .
  • SAR modeling : Apply DFT calculations to predict electronic effects of substituents on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.